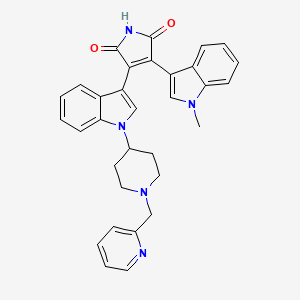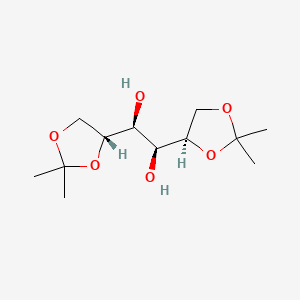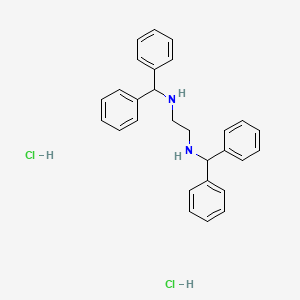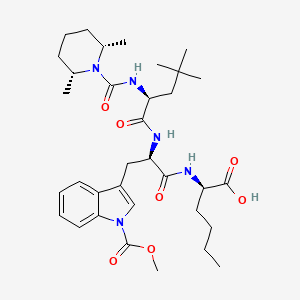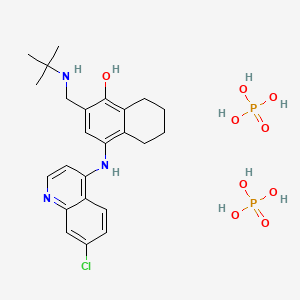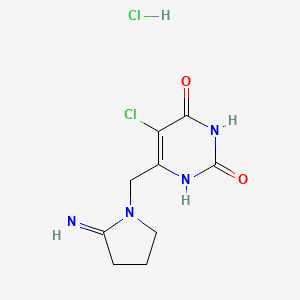
5-Methoxy-1-methyl-2-(n-propylamino)tetralin
説明
5-Methoxy-1-methyl-2-(n-propylamino)tetralin is a secondary amino compound that consists of tetralin bearing methyl, propylamino, and methoxy groups at positions 1, 2, and 5 respectively . It acts as a dopamine receptor antagonist with preferential action at presynaptic receptors . It has a role as a dopaminergic antagonist .
Molecular Structure Analysis
The molecular formula of 5-Methoxy-1-methyl-2-(n-propylamino)tetralin is C15H23NO . The molecular weight is 233.35 g/mol . The IUPAC name is (1 S ,2 R )-5-methoxy-1-methyl- N -propyl-1,2,3,4-tetrahydronaphthalen-2-amine .Chemical Reactions Analysis
In animals with partial lesions of the dopaminergic nigrostriatal system, in which DA synthesis of surviving neurons was elevated, (+)-AJ-76 further increased DA synthesis above levels produced by the lesion alone .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Methoxy-1-methyl-2-(n-propylamino)tetralin include a molecular weight of 233.35 g/mol . The compound is a member of tetralins and a secondary amino compound .科学的研究の応用
Neurological Disorders Treatment
Dopamine antagonists like 5-Methoxy-1-methyl-2-(n-propylamino)tetralin are used in the treatment of various neurological disorders due to their ability to inhibit dopamine receptors, particularly in cases of schizophrenia and bipolar disorder. By blocking dopamine D2 receptors, these compounds can reduce dopaminergic neurotransmission in the central nervous system, which is beneficial for managing symptoms of these conditions .
Antiemetic Application
These compounds are also employed as antiemetics, particularly in chemotherapy-induced nausea and vomiting. Their action at presynaptic receptors helps alleviate these symptoms .
Tourette Syndrome Management
Dopamine receptor antagonists have been used in the management of Tourette syndrome, a neurological disorder characterized by repetitive, stereotyped, involuntary movements and vocalizations called tics .
Hiccup Treatment
Interestingly, these compounds have found use in treating persistent hiccups that are resistant to other treatments .
Substance Use Disorders (SUD)
There is evidence suggesting that dopamine D3 receptor antagonists can be effective in treating SUD by regulating the motivation to self-administer drugs and disrupting responsiveness to drug-associated stimuli .
Potential Therapeutics for Parkinson’s Disease
Research into selective dopamine D3 receptor antagonists has shown promise for the development of pharmacotherapies for Parkinson’s disease .
作用機序
Target of Action
The primary target of 5-Methoxy-1-methyl-2-(n-propylamino)tetralin, also known as (+)-AJ 76, is the dopamine autoreceptor . These receptors play a crucial role in regulating the synthesis and release of dopamine, a neurotransmitter that is involved in various functions such as motor control, reward, and reinforcement .
Mode of Action
5-Methoxy-1-methyl-2-(n-propylamino)tetralin acts as a preferential dopamine autoreceptor antagonist . This means it binds to dopamine autoreceptors and blocks their action, leading to an increase in dopamine synthesis and turnover . It has only slight effects on the synthesis and turnover of other neurotransmitters like serotonin (5-HT) and noradrenaline .
Biochemical Pathways
By blocking the dopamine autoreceptors, 5-Methoxy-1-methyl-2-(n-propylamino)tetralin increases the synthesis and turnover of dopamine . This leads to an increase in dopamine levels in the brain, which can affect various dopamine-dependent pathways and their downstream effects .
Pharmacokinetics
As a dopamine autoreceptor antagonist, its bioavailability and pharmacokinetic properties would be crucial in determining its efficacy in increasing brain dopamine levels .
Result of Action
The increase in dopamine synthesis and turnover caused by 5-Methoxy-1-methyl-2-(n-propylamino)tetralin can lead to various molecular and cellular effects. For instance, it can produce locomotor stimulation and weak stereotypies, and antagonize the sedative effects of low doses of apomorphine . It can also block the decrease in dopamine synthesis rate induced by apomorphine in gamma-butyrolactone (GBL) treated animals .
Action Environment
将来の方向性
The compound (+)-AJ-76 might be of value in the treatment of Parkinson’s disease . This is suggested by the fact that in animals with partial lesions of the dopaminergic nigrostriatal system, where DA synthesis of surviving neurons was elevated, (+)-AJ-76 further increased DA synthesis above levels produced by the lesion alone .
特性
IUPAC Name |
(1S,2R)-5-methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-4-10-16-14-9-8-13-12(11(14)2)6-5-7-15(13)17-3/h5-7,11,14,16H,4,8-10H2,1-3H3/t11-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHLYBIUVOLKCV-SMDDNHRTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1C)C=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@@H]1CCC2=C([C@@H]1C)C=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1043889 | |
| Record name | (+)-AJ 76 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-1-methyl-2-(n-propylamino)tetralin | |
CAS RN |
85379-09-5 | |
| Record name | AJ 76 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85379-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-1-methyl-2-(n-propylamino)tetralin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085379095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-AJ 76 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (+)-AJ76 interact with dopamine receptors and what are the downstream effects?
A1: (+)-AJ76 acts as a preferential dopamine autoreceptor antagonist, primarily targeting dopamine D3 receptors with moderate affinity for D2 receptors . This antagonism leads to increased dopamine synthesis and release in dopaminergic neurons .
Q2: Does (+)-AJ76 play a role in the discriminative stimulus effects of dopamine agonists?
A2: Research suggests that (+)-AJ76 can antagonize the discriminative stimulus effects of both dopamine D2 and D3 receptor agonists . For example, it has been shown to block the discriminative stimulus effects of the D3-preferring agonist (+)-PD 128907 and the D2 agonist (-)-apomorphine in rats . This suggests that (+)-AJ76's interaction with both D2 and D3 receptors contributes to its pharmacological profile.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



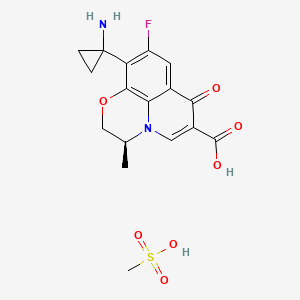
![methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B1662898.png)

